![molecular formula C18H19N5O2 B2880190 1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1030097-32-5](/img/structure/B2880190.png)

1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

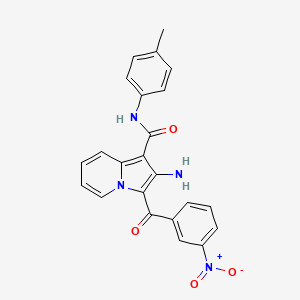

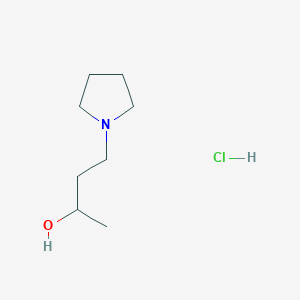

The compound “1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine” is a complex organic molecule. It contains several functional groups including a piperidine ring, a carbonyl group, and a phenoxy group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of a piperidine ring indicates a cyclic structure, while the various other functional groups (carbonyl, phenoxy) suggest a high degree of functionalization . This could result in a variety of interesting chemical properties .Scientific Research Applications

Highly Potent Fluorescence-Tagged Ligands

Research has explored the coupling of (3-phenoxypropyl)piperidine derivatives with fluorescent moieties to create novel histamine H3 receptor ligands. These compounds, starting from piperidine, display high affinities to the histamine hH3 receptor with Ki values ranging from 13.4 to 0.048 nM. Their potent ligand capabilities suggest uses in identifying and understanding binding sites on the histamine H3 receptor. In vivo screenings have shown antagonist potencies, indicating their potential in medical imaging or as diagnostic tools (Amon et al., 2007).

Antiarrhythmic Activity

Alpha,alpha-diaryl-1-piperidinebutanols, including derivatives of the compound , have been evaluated for their antiarrhythmic activity. The research indicates that the 2,6-dimethylpiperidine group yields compounds with optimal antiarrhythmic profiles. These findings suggest the compound's relevance in developing new antiarrhythmic medications (Hoefle et al., 1991).

Anti-Osteoporotic Agent

The compound has been studied as an anti-osteoporotic agent, showing effectiveness in inhibiting femoral bone loss in neurectomized rats. It also decreased urinary pyridinoline and deoxypyridinoline excretion, markers of bone resorption. These results point to its potential application in treating osteoporosis-related conditions (Uchii et al., 1998).

Sigma(1) Receptor Ligands

Research on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, including those structurally related to the compound , has highlighted their affinity and selectivity for sigma(1) receptors. These findings support their use in PET experiments and potentially in tumor research and therapy, given their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).

Corrosion Inhibition

The compound has also been studied in the context of corrosion inhibition, particularly on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of related piperidine derivatives, indicating their potential application in corrosion prevention strategies (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the potential mechanisms of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if it is toxic or bioactive, it could pose health risks. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has interesting chemical properties, it could be studied further for potential use in chemical synthesis or as a building block for more complex molecules. Alternatively, if it has bioactive properties, it could be investigated for potential use as a drug .

properties

IUPAC Name |

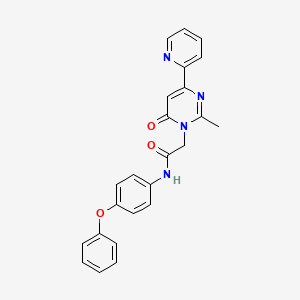

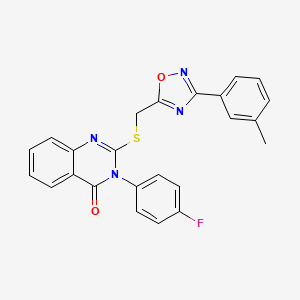

N-(4-cyanophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-13-10-17(22-18(20-13)23-8-2-3-9-23)25-12-16(24)21-15-6-4-14(11-19)5-7-15/h4-7,10H,2-3,8-9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHDZTOQFSWRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2880114.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)

![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)

![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)